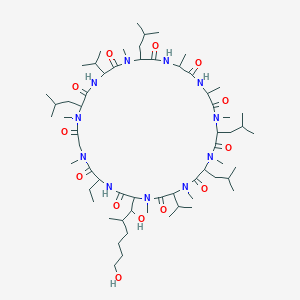

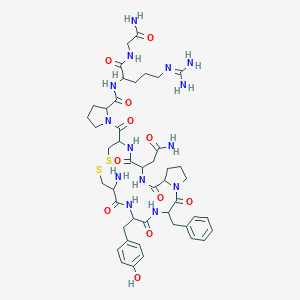

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-

描述

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is a synthetic peptide compound that mimics the structure and function of naturally occurring enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. This synthetic variant is designed to enhance stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the final product.

化学反应分析

Types of Reactions: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Free thiols.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- has a wide range of scientific research applications, including:

Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.

Biology: Investigating the role of enkephalins in pain modulation, neurotransmission, and receptor interactions.

Medicine: Exploring potential therapeutic uses in pain management, addiction treatment, and neurodegenerative diseases.

Industry: Developing peptide-based drugs, diagnostic tools, and biomaterials.

作用机制

Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- exerts its effects by binding to opioid receptors in the central nervous system. These receptors include mu, delta, and kappa opioid receptors. Upon binding, the peptide activates intracellular signaling pathways that result in the inhibition of neurotransmitter release, leading to analgesic and euphoric effects. The molecular targets and pathways involved include G-protein coupled receptor (GPCR) signaling and modulation of ion channels.

相似化合物的比较

Enkephalin-leu: A naturally occurring enkephalin with a similar structure.

Enkephalin-met: Another endogenous enkephalin with a methionine residue.

Dynorphin: A related opioid peptide with distinct receptor selectivity.

Endorphins: Larger opioid peptides with broader physiological effects.

Uniqueness: Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is unique due to its enhanced stability and bioavailability compared to naturally occurring enkephalins. The incorporation of non-natural amino acids and modifications such as gly-pro-(lys-sar-sar-sar)(2)-ome- enhances its resistance to enzymatic degradation and improves its therapeutic potential.

属性

IUPAC Name |

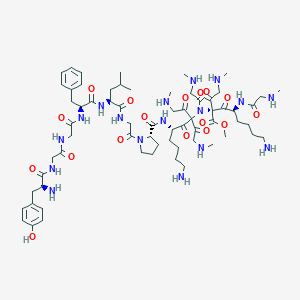

methyl (2R,4S)-8-amino-2-[[(5S)-9-amino-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-1-(methylamino)-3-[2-(methylamino)acetyl]-2,4-dioxononan-3-yl]-[2-(methylamino)acetyl]amino]-2-[2-(methylamino)acetyl]-4-[[2-(methylamino)acetyl]amino]-3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXDMGUUMAPNNI-QETMLLAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)[C@](C(=O)CNC)(C(=O)[C@H](CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103N17O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151774 | |

| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117397-70-3 | |

| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

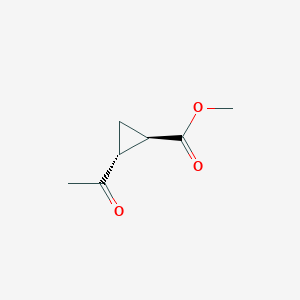

![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)